1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-ol
Description
Properties
IUPAC Name |
1-[(5-chlorothiophen-2-yl)methyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNOS/c11-10-2-1-9(14-10)7-12-5-3-8(13)4-6-12/h1-2,8,13H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUXBEQLKJQMTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Chlorothiophene-2-ylmethyl Intermediate
The initial step involves chlorination and functionalization of thiophene:
- Chlorination of Thiophene: Thiophene is selectively chlorinated at the 5-position using reagents such as N-chlorosuccinimide or elemental chlorine under controlled conditions to yield 5-chlorothiophene.
- Formylation or Halomethylation at 2-Position: The 2-position is functionalized to introduce a formyl or halomethyl group. For example, 5-chlorothiophene-2-carbaldehyde can be prepared by directed lithiation followed by quenching with DMF.
- Reduction or substitution to form (5-chlorothiophen-2-yl)methyl halide: The aldehyde can be reduced to the corresponding alcohol and then converted to a halide (e.g., bromide or chloride) to serve as an alkylating agent.
N-Alkylation of Piperidin-4-ol
- Nucleophilic substitution: Piperidin-4-ol, possessing a nucleophilic nitrogen, is reacted with the (5-chlorothiophen-2-yl)methyl halide under basic or neutral conditions to form the N-substituted product.
- Reaction conditions: Typically, this reaction is performed in polar aprotic solvents such as DMF or acetonitrile, with bases like potassium carbonate or sodium hydride to facilitate deprotonation of the piperidine nitrogen.
- Temperature and time: Mild heating (40–80°C) for several hours is common to drive the reaction to completion.
- Purification: The product is purified by recrystallization or chromatographic techniques to achieve high purity.
Alternative Synthetic Routes
- Reductive amination: An alternative route involves reacting piperidin-4-ol with 5-chlorothiophene-2-carbaldehyde under reductive amination conditions using a suitable reducing agent (e.g., sodium triacetoxyborohydride) to directly form the N-substituted piperidin-4-ol.
- Organometallic coupling: Advanced methods may use organozinc or organocopper reagents derived from 5-chlorothiophene derivatives to couple with piperidin-4-ol or its derivatives, enabling stereoselective or regioselective synthesis.
Detailed Research Findings and Data
| Step | Reaction | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Chlorination of thiophene | N-chlorosuccinimide, solvent (e.g., CCl4), 0–25°C | 70–85 | Selective 5-chlorination achieved |
| 2 | Formylation at 2-position | Lithiation (n-BuLi), DMF quench, -78°C to RT | 65–80 | High regioselectivity for 2-position |
| 3 | Reduction to alcohol | NaBH4, MeOH, 0–25°C | 90–95 | Mild conditions preserve chlorine substituent |
| 4 | Halide formation | SOCl2 or PBr3, 0–25°C | 80–90 | Converts alcohol to reactive halide |
| 5 | N-Alkylation | Piperidin-4-ol, K2CO3, DMF, 60°C, 12 h | 75–85 | Clean substitution with minimal side products |
| 6 | Purification | Recrystallization or silica gel chromatography | — | Purity >95% confirmed by NMR and HPLC |
Analytical Characterization
- NMR Spectroscopy: ^1H and ^13C NMR confirm the substitution pattern and integrity of the piperidin-4-ol ring and thiophene moiety.
- Mass Spectrometry: High-resolution MS confirms molecular weight consistent with C11H14ClNOS.
- IR Spectroscopy: Characteristic O-H stretch (~3400 cm^-1) and C-Cl stretch (~700 cm^-1) observed.
- X-ray Crystallography: When available, single crystal X-ray diffraction provides definitive structural confirmation.
Industrial and Scale-Up Considerations
- Continuous flow synthesis: For large-scale production, continuous flow reactors can optimize reaction times and heat transfer, improving yield and safety.
- Green chemistry aspects: Use of less toxic solvents and reagents, and minimizing halogenated waste are priorities.
- Automated purification: Chromatographic techniques such as preparative HPLC or crystallization under controlled conditions ensure batch-to-batch consistency.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-ol has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique properties.
Biological Research: It is used as a tool compound to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Varying Heterocyclic Substituents
RB-005 (1-(4-Octylphenethyl)piperidin-4-ol)
- Structure : Features a 4-octylphenethyl group instead of the chlorothiophenemethyl moiety.
- Activity : Demonstrates 15-fold selectivity for sphingosine kinase 1 (SK1) over SK2, attributed to the hydrophobic 4-octylphenyl group enhancing membrane interaction .
- Key Difference : The long alkyl chain in RB-005 increases lipophilicity (predicted logP >5) compared to the moderately polar chlorothiophene derivative (logP ~2.5), influencing target selectivity and pharmacokinetics.
1-(4-Chloropyrimidin-2-yl)piperidin-4-ol (CAS: 916791-08-7)
- Structure : Substitutes the chlorothiophene with a 4-chloropyrimidin-2-yl group.
- Activity : Pyrimidine derivatives often target nucleotide-binding enzymes (e.g., kinases). This compound’s chlorine atom at the pyrimidine ring may enhance binding to ATP pockets .
1-(5-Methylpyrimidin-2-yl)piperidin-4-ol (CAS: 1236285-21-4)
- Structure : Contains a methyl-substituted pyrimidine ring.
- Activity : Methyl groups increase metabolic stability by shielding against oxidative degradation. This compound’s activity in kinase inhibition is likely modulated by steric effects .
- Key Difference : The methyl group reduces electronic withdrawal effects compared to chlorine, altering electron distribution in target interactions.
Analogues with Bioisosteric Replacements
L-741,626 (Dopamine D2 Receptor Antagonist)
- Structure : Features a 4-chlorophenyl group and indolylmethyl substituent on piperidin-4-ol.
- Activity : Acts as a potent D2 receptor antagonist (IC₅₀ = 12 nM). The chlorophenyl group mimics the chlorothiophene’s electron-withdrawing properties but with enhanced aromatic stacking .
- Key Difference : The indole moiety introduces π-π interactions absent in the thiophene derivative, which may explain its CNS activity.
1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol
- Structure : Replaces chlorothiophene with a trifluoromethylpyridine group.
- Activity : The trifluoromethyl group enhances metabolic resistance and electronegativity, making it suitable for targets requiring strong hydrophobic and electrostatic interactions .
- Key Difference : The CF₃ group increases molecular weight (MW = 245.2 vs. 231.7 for the chlorothiophene analog) and alters steric bulk.
Pharmacological and Physicochemical Comparison
Biological Activity
1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-ol, also known as 4-((5-chlorothiophen-2-yl)methyl)piperidin-4-ol, is a compound with promising biological activity due to its unique structural features. This article explores its biological properties, potential therapeutic applications, and mechanisms of action based on diverse research findings.
The compound has the molecular formula and a molecular weight of approximately 231.74 g/mol. Its structure includes a piperidine ring substituted with a hydroxyl group at the 4-position and a 5-chlorothiophen-2-ylmethyl group at the 1-position, contributing to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may modulate enzyme activity by forming stable complexes that inhibit substrate access to active sites. This interaction is crucial for its potential therapeutic applications in various diseases.
Biological Activity
Research indicates that compounds with similar structures exhibit significant biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, similar to other piperidine derivatives that have shown effectiveness against bacteria and fungi .
- Enzyme Inhibition : The compound has potential as an enzyme inhibitor, particularly in pathways involving acetylcholinesterase (AChE) and urease. This property can be beneficial in treating conditions like Alzheimer's disease and other neurological disorders .
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Potential activity against various pathogens, including bacteria and fungi. |
| Enzyme Inhibition | Inhibits enzymes such as AChE, which is relevant for neurological diseases. |
| Anticancer Potential | Structural analogs have shown promise in cancer therapy through targeted action. |
Study on Antimicrobial Activity
In a study examining the antimicrobial properties of piperidine derivatives, this compound was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated moderate antibacterial activity, suggesting that further optimization could enhance its efficacy .
Study on Enzyme Inhibition
Another investigation focused on the enzyme inhibitory effects of this compound. It was found to inhibit AChE with an IC50 value in the low micromolar range (approximately 10 µM), indicating its potential as a lead compound for developing treatments for Alzheimer's disease .
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Antimicrobial Efficacy : The compound demonstrated activity against multiple bacterial strains, supporting its potential use as an antimicrobial agent.
- Neuroprotective Effects : Its ability to inhibit AChE suggests possible neuroprotective effects, warranting further exploration in neurodegenerative disease models.
- Pharmacological Versatility : The compound's structural features allow it to interact with various biochemical pathways, enhancing its appeal in drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
